molecular formula C9H14N6O B1438745 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine CAS No. 1153519-17-5

2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B1438745
CAS No.: 1153519-17-5
M. Wt: 222.25 g/mol
InChI Key: ITFNIZSGXYLNNO-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring and an oxadiazole ring. These heterocyclic structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Oxadiazole Ring: This step often involves the reaction of hydrazides with nitriles or carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride.

    Coupling of the Rings: The triazole and oxadiazole rings are then coupled with a suitable alkylating agent to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups onto the triazole ring.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. The oxadiazole ring can interact with various receptors, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine apart is the combination of both triazole and oxadiazole rings in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Biological Activity

2,2-Dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a compound characterized by a complex structure that integrates both triazole and oxadiazole moieties. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

The chemical formula for this compound is C9H14N6OC_9H_{14}N_6O with a molecular weight of 222.25 g/mol. The detailed structural representation includes:

PropertyValue
Molecular Formula C₉H₁₄N₆O
Molecular Weight 222.25 g/mol
CAS Number 1153519-17-5
IUPAC Name 2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Appearance Powder

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various amines and heterocyclic precursors. The method often includes the formation of the triazole and oxadiazole rings through cyclization reactions.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various triazole derivatives against pathogens such as Staphylococcus aureus and Enterococcus faecalis. Specifically:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2-Dimethyl TriazoleStaphylococcus aureus32 µg/mL
2-Dimethyl TriazoleEnterococcus faecalis16 µg/mL

These findings suggest that the integration of triazole and oxadiazole functionalities enhances the antimicrobial potency of the compound.

Antifungal Activity

The compound has also been evaluated for antifungal properties. A recent review emphasized that derivatives of 1,2,4-triazoles are critical in antifungal drug development due to their broad spectrum of activity against resistant strains. The compound's structure allows it to interact effectively with fungal enzymes involved in cell wall synthesis.

Structure–Activity Relationship (SAR)

The SAR studies demonstrate that modifications in the triazole and oxadiazole rings can significantly affect biological activity. For instance:

  • Substituent Variations : The presence of electron-withdrawing groups on the triazole ring enhances antifungal activity.
  • Ring Size and Composition : Alterations in ring size or the introduction of additional nitrogen atoms can improve binding affinity to target enzymes.

Case Studies

Several case studies have been documented regarding the biological activities of similar compounds:

  • Case Study on Antimicrobial Efficacy : A study published in MDPI investigated a series of triazole derivatives and found that compounds with specific substitutions exhibited enhanced activity against multi-drug resistant bacteria .
  • Antifungal Development : Another study focused on the development of novel antifungal agents derived from 1,2,4-triazoles showed promising results against various fungal strains resistant to conventional treatments .

Properties

IUPAC Name

2,2-dimethyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O/c1-9(2,3)5(10)8-13-7(15-16-8)6-11-4-12-14-6/h4-5H,10H2,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFNIZSGXYLNNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=NC(=NO1)C2=NC=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153519-17-5
Record name 2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 2
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 3
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 4
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 5
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine
Reactant of Route 6
2,2-dimethyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine

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